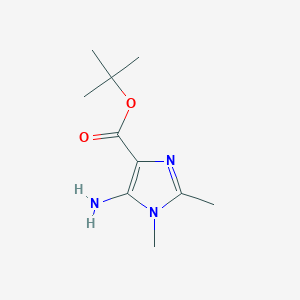![molecular formula C8H18ClNOS B2802094 2-[4-(Methylamino)thian-4-yl]ethanol;hydrochloride CAS No. 2460754-73-6](/img/structure/B2802094.png)
2-[4-(Methylamino)thian-4-yl]ethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(Methylamino)thian-4-yl]ethanol;hydrochloride”, also known as Methanesulfonamide or MTA, is a chemical compound with the CAS Number: 2460754-73-6 . It has gained attention due to its potential applications in scientific research and various industries.
Molecular Structure Analysis
The molecular formula of this compound is C8H18ClNOS, and it has a molecular weight of 211.76 . The InChI Code is 1S/C8H17NOS.ClH/c1-9-8(2-5-10)3-6-11-7-4-8;/h9-10H,2-7H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis Techniques : Innovative synthesis methods have been developed for creating novel heterocyclic compounds, including thiazoles and pyrazoles, showcasing the versatility of similar molecular structures in chemical synthesis. These techniques often involve reactions under specific conditions to yield high-purity products, demonstrating the chemical's adaptability in creating complex molecular architectures (Kariuki et al., 2022; Wang Jin-peng, 2013).
Characterization and Applications : Detailed characterizations, including X-ray crystallography and spectroscopic analyses, have elucidated the structures of synthesized compounds. These studies lay the groundwork for potential applications in materials science, pharmaceuticals, and agricultural chemistry, underscoring the importance of molecular design in developing new technologies and treatments (Shelke & Malasane, 2012; Brbot-Šaranović et al., 2001).
Advanced Materials and Polymer Chemistry
Protective Groups in Polymer Chemistry : The role of similar molecules as protecting groups for carboxylic acids in polymer chemistry highlights their utility in synthesizing advanced materials. These groups facilitate selective chemical transformations, enabling the creation of polymers with tailored properties for specific applications (Elladiou & Patrickios, 2012).
Microwave-Assisted Synthesis : Microwave-assisted synthesis techniques have been employed to create polysubstituted pyran derivatives, showcasing the compound's role in facilitating rapid, efficient chemical reactions. This method underscores the potential for similar compounds to expedite the synthesis of bioactive molecules, including those with anticancer properties (Hadiyal et al., 2020).
Spectroscopy and Molecular Aggregation
- Spectroscopic Studies : Research on molecular aggregation and solvent effects involving similar compounds has provided insights into their behavior in various solvents. These studies are crucial for understanding the fundamental properties of these molecules and their interactions at the molecular level, which could inform their use in sensing, imaging, and drug delivery systems (Matwijczuk et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . There are several precautionary statements associated with this compound, including recommendations for handling and storage, first-aid measures, and disposal .
Eigenschaften
IUPAC Name |
2-[4-(methylamino)thian-4-yl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS.ClH/c1-9-8(2-5-10)3-6-11-7-4-8;/h9-10H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPBEWOWRYUDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCSCC1)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Methylamino)thian-4-yl]ethanol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(([2,2'-bifuran]-5-ylmethyl)carbamoyl)benzoate](/img/structure/B2802012.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2802015.png)
![N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine](/img/structure/B2802016.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2802017.png)
![5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2802018.png)
![[2-(5-chloro-2-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2802022.png)

![4-cyano-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2802025.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2802029.png)


